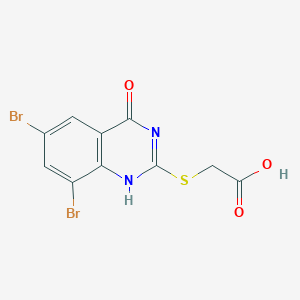![molecular formula C11H8F3N3OS B487076 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-07-3](/img/structure/B487076.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with a molecular formula of C15H12F3NO . It is a type of benzanilide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media investigated . Another study reported the synthesis of a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a carboxamide group (CONH2). The InChI string for this compound is InChI=1S/C15H12F3NO/c1-10-5-7-11 (8-6-10)14 (20)19-13-4-2-3-12 (9-13)15 (16,17)18/h2-9H,1H3, (H,19,20) .Scientific Research Applications
Antifungal and Antimicrobial Activities
Research has uncovered the antifungal and antimicrobial potential of thiadiazole derivatives. For instance, compounds with thiadiazole structures have shown moderate activity against various fungi, suggesting their potential as fungicidal agents. This is evident in the synthesis and evaluation of thiadiazole derivatives, where some exhibited significant growth inhibition against tested fungi, indicating their applicability in developing new antifungal agents (Tang Zi-lon, 2015). Similarly, thiadiazole-enaminones displayed promising activities against a range of microorganisms, highlighting their antimicrobial potential and contributing to the search for new therapeutic agents (T. Farghaly, M. A. Abdallah, Z. Muhammad, 2011).
Anticancer Activities
A focus on anticancer activities has led to the discovery of thiadiazole derivatives as potent anticancer agents. Research indicates that certain thiazole and thiadiazole compounds can inhibit cancer cell growth, including hepatocellular carcinoma cell lines, showcasing their potential in cancer therapy. This was particularly observed in compounds demonstrating significant anticancer activity against specific cancer cell lines, marking them as promising leads for further investigation in oncology (S. M. Gomha et al., 2017).
Synthesis and Optimization of Thiadiazole Derivatives
The synthesis and optimization of thiadiazole derivatives have been a key area of research. Studies have developed novel synthetic routes and methodologies to produce thiadiazole compounds with enhanced yields and desired properties. These efforts aim to expand the chemical diversity and potential applications of thiadiazole derivatives in various fields, including pharmaceuticals and agriculture. The optimization of synthesis conditions for S-alkylderivatives of thiadiazole compounds has led to the creation of substances with potential antimicrobial activity, awaiting further in vivo and in vitro studies to confirm their efficacy (A. S. Hotsulia, S. Fedotov, 2019).
DNA Methylation and Antitubercular Agents
Emerging research has also explored the effects of thiadiazole derivatives on DNA methylation levels, offering insights into their potential mechanisms of action in treating diseases. Additionally, the development of thiadiazole derivatives as antitubercular agents highlights their versatility and potential in addressing tuberculosis, a significant global health challenge. The synthesis of new thiadiazole derivatives with inhibitory effects on tumor DNA methylation in vitro points to novel therapeutic strategies in cancer treatment (T. R. Hovsepyan et al., 2019).
properties
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBILRTWFKTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)
![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)
![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)
![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)
![3-(4-Methylphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![6-(2-Furyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487128.png)
![3-(4-Methoxyphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487131.png)
![4-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487133.png)
![3-(4-Methoxyphenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487134.png)
![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B487143.png)
![6-(3-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487145.png)